molecular formula C7H8N2O3S B2591556 (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 62214-19-1

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B2591556
CAS No.: 62214-19-1
M. Wt: 200.21
InChI Key: HSXWQMNKBWSOSA-UHFFFAOYSA-N
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Description

“(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid” is a chemical compound with the CAS Number: 62214-19-1 . It has a molecular weight of 200.22 . The IUPAC name for this compound is (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3S/c1-3-4 (2-5 (10)11)6 (12)9-7 (13)8-3/h2H2,1H3, (H,10,11) (H2,8,9,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 200.22 .

Scientific Research Applications

Synthesis and Molecular Docking

A study described the synthesis of novel compounds using mercapto succinic acid, which relates to (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. These compounds were evaluated for anti-inflammatory activity and underwent molecular docking studies to assess binding affinity (Nikalje, Hirani, & Nawle, 2015).

Synthesis of Polysubstituted Imidazothiazoles

Research focused on synthesizing polysubstituted imidazothiazoles using a direct reaction involving a related compound. This process highlights the chemical versatility and potential for creating diverse molecular structures (Faty, Gaafar, & Youssef, 2015).

Penicillin Reactions

A study from 1978 explored the reactions of compounds related to penicillins, utilizing a derivative that is structurally similar to the chemical of interest. This research provides insights into the pharmaceutical applications and the synthesis of complex organic compounds (Baker, Pant, & Stoodley, 1978).

Design of Antibacterial Agents

The synthesis of thiazolidin-4-ones based on a chemically related acid was investigated. This study is significant for its potential applications in designing new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Synthesis and Antimicrobial Activity

Research was conducted on synthesizing novel benzimidazole derivatives starting from a compound similar to this compound. The synthesized compounds were characterized and evaluated for their antimicrobial activity (Zaheeruddin, 2012).

Properties

IUPAC Name

2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXWQMNKBWSOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thiourea (4.00 g; 52.5 mmol) and dimethyl acetylsuccinate (9.41 g; 50 mmol) were added at room temperature to a solution of sodium methoxide (22.87 ml; 100 mmol) in methanol (18 ml) and the mixture is stirred under reflux for 18 h. After cooling, the precipitate was filtered off and added with stirring to a hydrochloric acid solution (12N) at 0° C. The white precipitate was filtered, washed with water and dried under reduced pressure over phosphorus pentoxide to give 7.3 g (73%) of title compound as a white powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.41 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
22.87 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
73%

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